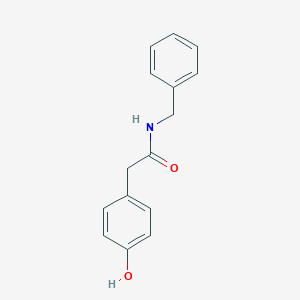

N-benzyl-2-(4-hydroxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzyl-2-(4-hydroxyphenyl)acetamide is a substituted acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a 4-hydroxyphenyl moiety at the α-carbon of the acetamide backbone. Its structure enables participation in hydrogen bonding via the phenolic hydroxyl and amide groups, influencing solubility and intermolecular interactions .

The synthesis of this compound typically involves alkylation or benzylation of precursor acetamides. For instance, benzylation of N-substituted 2-phenylacetamides (e.g., N-(4-nitrophenyl)-2-phenylacetamide) with benzyl chloride under phase-transfer catalysis has been reported, highlighting its synthetic adaptability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of N-Benzyl Acetamide Derivatives

Key Observations :

- Substituent Position and Bioactivity : The introduction of electron-withdrawing groups (e.g., chloro in N-benzyl-2-(4-(4-chlorobutoxy)phenyl)acetamide) enhances platelet aggregation inhibition , while bulky aromatic substituents (e.g., phenethyl in compound 13) improve enzyme inhibition potency .

- Hydrogen Bonding: The 4-hydroxyphenyl group in the target compound facilitates hydrogen bonding, enhancing solubility and crystal packing, as seen in related N-benzyl-2-(2-chlorophenoxy)acetamide derivatives .

Key Insights :

- Role of Benzyl Group : The benzyl group in the target compound provides steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler analogs like 2-(4-hydroxyphenyl)acetamide (S16), which lacks bioactivity .

- Enzyme Inhibition : Derivatives with extended hydrophobic chains (e.g., N-phenethyl in compound 13) exhibit stronger 17β-HSD2 inhibition due to interactions with hydrophobic enzyme pockets .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The target compound’s amide and phenolic groups enable N–H···O and O–H···O interactions, as observed in N-benzyl-2-(2-chlorophenoxy)acetamide, forming chains along the c-axis in crystal lattices .

Properties

CAS No. |

120271-79-6 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-benzyl-2-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C15H15NO2/c17-14-8-6-12(7-9-14)10-15(18)16-11-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18) |

InChI Key |

SRLAGMQXPJLLIP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)O |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)O |

Synonyms |

BenzeneacetaMide, 4-hydroxy-N-(phenylMethyl)- |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.